N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide
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Overview
Description
N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide: is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a condensation reaction, often using a dehydrating agent.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a halogenated phenyl compound and a suitable base.
Formation of the Pentanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated compounds, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide involves its interaction with specific molecular targets. The oxazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-nitro-2-furamide
- N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-naphthamide
- 2-Methyl-5-oxazolo[4,5-B]pyridin-2-yl-phenylamine
Uniqueness
N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various applications. Its structural complexity also provides opportunities for further chemical modifications, enhancing its potential in research and industry.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-7-16(22)20-14-11-13(9-8-12(14)2)18-21-17-15(23-18)6-5-10-19-17/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBWHYLENVJWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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